molecular formula C9H12N2O4 B8733109 5-(2-Methoxyethoxy)-2-nitroaniline CAS No. 54030-07-8

5-(2-Methoxyethoxy)-2-nitroaniline

Cat. No. B8733109
CAS RN: 54030-07-8
M. Wt: 212.20 g/mol
InChI Key: VWHBAJDTJAMASB-UHFFFAOYSA-N
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Patent
US07019147B1

Procedure details

4-Amino-3-nitrophenol (58.53 g, 379.7 mMol) was dissolved in 600 mL of anhydrous DMF under an atmosphere of dry N2 and the solution was mechanically stirred. The reaction mixture was then cooled to 0° C. and to this mixture was added CS2CO3 (177.4 g, 455.7 mMol), sodium iodide (5.7 g, 37.9 mMol) and 2-bromoethyl methyl ether (39.3 mL, 417.7 mMol). After stirring for 15 minutes, the reaction mixture was then warmed up to ambient temperature and then stirred overnight. The reaction mixture is then poured into 6 L of water. The precipitate was collected via suction filtration. The wet precipitate was taken up in toluene and then concentrated under vacuum to remove the water. Finally, the solid was recrystallized from 2-propanol to give 57.93 g of 5-(2-Methoxy-ethoxy)-2-nitro-phenylamine 42A as an orange solid. A second crop of 12.5 g of compound 42A was also obtained.
Quantity
58.53 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
[Compound]
Name
CS2CO3
Quantity
177.4 g
Type
reactant
Reaction Step Two
Quantity
5.7 g
Type
reactant
Reaction Step Two
Quantity
39.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5](O)=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[I-].[Na+].[CH3:14][O:15][CH2:16][CH2:17]Br.[OH2:19]>CN(C=O)C>[CH3:14][O:15][CH2:16][CH2:17][O:19][C:6]1[CH:5]=[CH:4][C:3]([N+:9]([O-:11])=[O:10])=[C:2]([NH2:1])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
58.53 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)O)[N+](=O)[O-]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
CS2CO3
Quantity
177.4 g
Type
reactant
Smiles
Name
Quantity
5.7 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
39.3 mL
Type
reactant
Smiles
COCCBr
Step Three
Name
Quantity
6 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was then warmed up to ambient temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected via suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the water
CUSTOM
Type
CUSTOM
Details
Finally, the solid was recrystallized from 2-propanol

Outcomes

Product
Name
Type
product
Smiles
COCCOC=1C=CC(=C(C1)N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 57.93 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.